4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, controlling cell growth, differentiation, and metabolism .
Mode of Action
4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine results in significant alterations in cell cycle progression, leading to apoptosis within cells . This makes it a potential candidate for cancer treatment, as it can selectively target and kill cancer cells .
Preparation Methods
The synthesis of 4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route starts with the reaction of hydrazine hydrate with 4-chloropyrrolopyrimidine to form 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is then treated with 4-methylbenzyl chloride under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for developing new antimicrobial agents
Medicine: Its anticancer properties have been explored, and it has shown promise in inhibiting the growth of certain cancer cell lines
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrrolopyrimidine analogues: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole derivatives: These compounds also possess significant antimicrobial and antifungal properties.
Pyridine derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-9-2-4-10(5-3-9)7-19-13-11(6-17-19)12(18-14)15-8-16-13/h2-6,8H,7,14H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTKKVKZZZGALS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160689 | |
Record name | 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647904 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
610279-48-6 | |
Record name | 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610279-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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